molecular formula C18H23ClN4O2S B4274602 4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4274602
M. Wt: 394.9 g/mol
InChI Key: CGFJNVASGXCUOT-UHFFFAOYSA-N
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Description

4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thienyl group, and a piperidinylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the thienyl group, and the attachment of the piperidinylcarbonyl moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thienyl Group: This step may involve the use of a thienyl halide in a nucleophilic substitution reaction.

    Attachment of the Piperidinylcarbonyl Moiety: This can be done through an amide coupling reaction using a piperidine derivative and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid: Shares the pyrazole ring and chlorine substitution but lacks the thienyl and piperidinylcarbonyl groups.

    4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxamide: Similar structure but without the thienyl and piperidinylcarbonyl moieties.

Uniqueness

The uniqueness of 4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-chloro-N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S/c1-4-12-11(2)26-17(14(12)18(25)23-8-6-5-7-9-23)21-16(24)15-13(19)10-20-22(15)3/h10H,4-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFJNVASGXCUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCCCC2)NC(=O)C3=C(C=NN3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[4-ETHYL-5-METHYL-3-(PIPERIDINE-1-CARBONYL)THIOPHEN-2-YL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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